molecular formula C18H22N2O3S2 B11343321 N-(3,5-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(3,5-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11343321
M. Wt: 378.5 g/mol
InChI Key: SQRKNPRWHOIMSV-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a thiophene-2-sulfonyl group, and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the 3,5-dimethylphenyl Group: The final step involves the coupling of the 3,5-dimethylphenyl group to the piperidine ring through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H22N2O3S2/c1-13-9-14(2)11-16(10-13)19-18(21)15-5-3-7-20(12-15)25(22,23)17-6-4-8-24-17/h4,6,8-11,15H,3,5,7,12H2,1-2H3,(H,19,21)

InChI Key

SQRKNPRWHOIMSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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